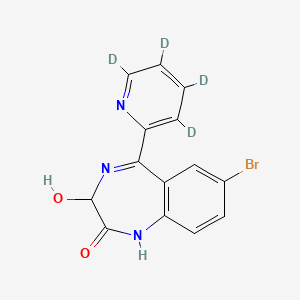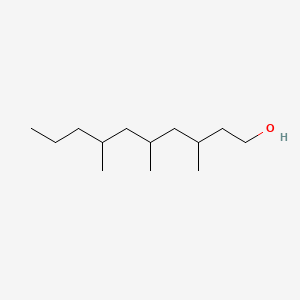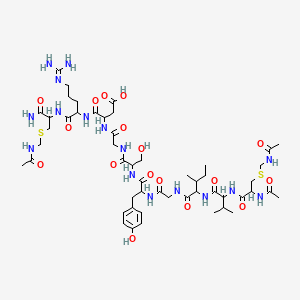
2',3-(Boc-amino) 3''-(Boc-methylamino) N-Boc Des(2-hydroxyethyl) Plazomicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Des(2-hydroxyethyl) Plazomicin is a complex chemical compound that belongs to the class of aminoglycoside antibiotics. This compound is a derivative of Plazomicin, which is known for its potent antibacterial properties. The presence of multiple Boc (tert-butoxycarbonyl) protecting groups in its structure makes it a unique and highly specialized molecule used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Des(2-hydroxyethyl) Plazomicin involves multiple steps, including the protection of amino groups with Boc groups. The general synthetic route includes:
Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups. This is typically achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of Intermediate Compounds: The protected amino groups are then subjected to various chemical reactions to form intermediate compounds. These reactions may include nucleophilic substitution, reduction, and cyclization.
Final Assembly: The intermediate compounds are then assembled to form the final product, 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Des(2-hydroxyethyl) Plazomicin. This step may involve additional protection and deprotection steps to ensure the correct structure is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Purification steps such as chromatography and crystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Des(2-hydroxyethyl) Plazomicin undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as converting carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Des(2-hydroxyethyl) Plazomicin has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: Investigated for its antibacterial properties and potential use in treating infections.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Des(2-hydroxyethyl) Plazomicin involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The Boc groups provide stability and protect the amino groups from degradation. The compound targets the 30S subunit of the bacterial ribosome, leading to the disruption of protein synthesis and ultimately bacterial cell death.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(N-tert-Butoxycarbonylamino)ethyl methacrylate
- N-(tert-Butoxycarbonyl)ethanolamine
- Boc-protected amino acids
Uniqueness
2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Des(2-hydroxyethyl) Plazomicin is unique due to its multiple Boc-protected amino groups, which provide enhanced stability and specificity in its interactions. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C43H76N6O17 |
|---|---|
Peso molecular |
949.1 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R,3R,5R)-2-[(1S,2S,3S,4S,6S)-3-[[(2S)-6-(aminomethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxy-6-[[(2R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]oxy-3,5-dihydroxy-5-methyloxan-4-yl]-N-methylcarbamate |
InChI |
InChI=1S/C43H76N6O17/c1-39(2,3)63-35(54)45-18-17-26(50)32(53)46-24-19-25(48-37(56)65-41(7,8)9)30(61-33-23(16-15-22(20-44)60-33)47-36(55)64-40(4,5)6)27(51)29(24)62-34-28(52)31(43(13,58)21-59-34)49(14)38(57)66-42(10,11)12/h15,23-31,33-34,50-52,58H,16-21,44H2,1-14H3,(H,45,54)(H,46,53)(H,47,55)(H,48,56)/t23?,24-,25-,26+,27+,28+,29-,30-,31?,33+,34+,43-/m0/s1 |
Clave InChI |
VBDOWGGYGXGLBC-QOFCYWHHSA-N |
SMILES isomérico |
C[C@@]1(CO[C@@H]([C@@H](C1N(C)C(=O)OC(C)(C)C)O)O[C@H]2[C@H](C[C@@H]([C@@H]([C@@H]2O)O[C@@H]3C(CC=C(O3)CN)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)[C@@H](CCNC(=O)OC(C)(C)C)O)O |
SMILES canónico |
CC1(COC(C(C1N(C)C(=O)OC(C)(C)C)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)C(CCNC(=O)OC(C)(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl-[[1-(1-iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane](/img/structure/B15295757.png)
![Methyl 5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15295773.png)
![[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-(trideuteriomethyl)butanoate](/img/structure/B15295775.png)







![7-Methoxy-4-(4-methoxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-2H-1-benzopyran-2-one](/img/structure/B15295805.png)

![1-[4-(2,2-Dimethoxyethyl)thian-4-yl]methanamine](/img/structure/B15295821.png)
